

In-Depth Technical Guide: Deuterium Labeling in 5-Benzyloxy Rosiglitazone-d4

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Compound of Interest

Compound Name: 5-Benzyloxy Rosiglitazone-d4

Cat. No.: B587339

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This technical guide provides a detailed overview of **5-Benzyloxy Rosiglitazone-d4**, with a specific focus on the precise positioning of the deuterium labels. This isotopically labeled compound is a derivative of Rosiglitazone, a potent thiazolidinedione-class antidiabetic agent. The introduction of deuterium can be instrumental in pharmacokinetic and metabolic studies.

Position of Deuterium Labeling

The deuterium atoms in **5-Benzyloxy Rosiglitazone-d4** are located on the ethoxy bridge of the molecule. Based on its systematic IUPAC name, 5-[[4-[1,1,2,2-tetradeuterio-2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione, the four deuterium atoms replace the four hydrogen atoms on the two carbon atoms of the ethoxy group.^{[1][2]}

The structure is as follows: [2H]C([2H])(Oc1ccc(CC2SC(=O)NC2=O)cc1)C([2H])([2H])N(C)c3ccc(OCc4ccccc4)cn3^[1]

Quantitative Data Summary

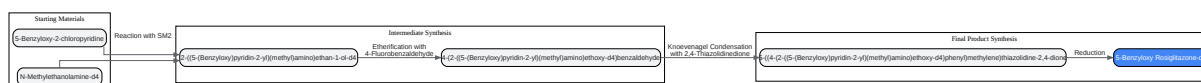
The available physicochemical data for **5-Benzyloxy Rosiglitazone-d4** is summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₅ H ₂₁ D ₄ N ₃ O ₄ S	[3]
Molecular Weight	467.57 g/mol	[3]
Unlabeled CAS Number	326496-05-3	[1]
Labeled CAS Number	1794768-28-7	[3]
Synonyms	5-{4-[2-[(5-Benzyloxy)pyridin-2-yl)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione-d ₄	[3]

Conceptual Synthetic Workflow

While a specific, detailed experimental protocol for the synthesis of **5-Benzyloxy Rosiglitazone-d₄** is not publicly available in the reviewed literature, a plausible synthetic route can be conceptualized based on the known synthesis of Rosiglitazone and its analogs.[4][5][6][7] The key steps would likely involve the synthesis of a deuterated intermediate followed by its coupling to the thiazolidinedione moiety.

A logical workflow for this synthesis is depicted below.



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Caption: Conceptual synthetic workflow for **5-Benzyloxy Rosiglitazone-d₄**.

General Experimental Protocols

The following are general methodologies for the key reactions in the proposed synthesis, based on established procedures for Rosiglitazone.

Synthesis of the Deuterated Amino Alcohol Intermediate

The synthesis would likely begin with the reaction of 5-benzyloxy-2-chloropyridine with N-methylethanolamine-d₄. This is a nucleophilic substitution reaction, typically carried out in a suitable solvent at elevated temperatures.

Etherification

The resulting deuterated amino alcohol would then be reacted with 4-fluorobenzaldehyde in the presence of a base (e.g., sodium hydride or potassium carbonate) in a polar aprotic solvent like DMF or DMSO. This step forms the ether linkage.

Knoevenagel Condensation

The aldehyde intermediate is then condensed with 2,4-thiazolidinedione. This reaction is typically catalyzed by a weak base such as piperidine or pyridine in a solvent like toluene or ethanol, often with azeotropic removal of water to drive the reaction to completion.

Reduction of the Benzyldiene Intermediate

The final step is the reduction of the double bond of the benzyldiene intermediate. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.^[6] An alternative method that has been reported for similar structures involves using sodium borohydride with a cobalt(II) complex catalyst.

Analytical Characterization

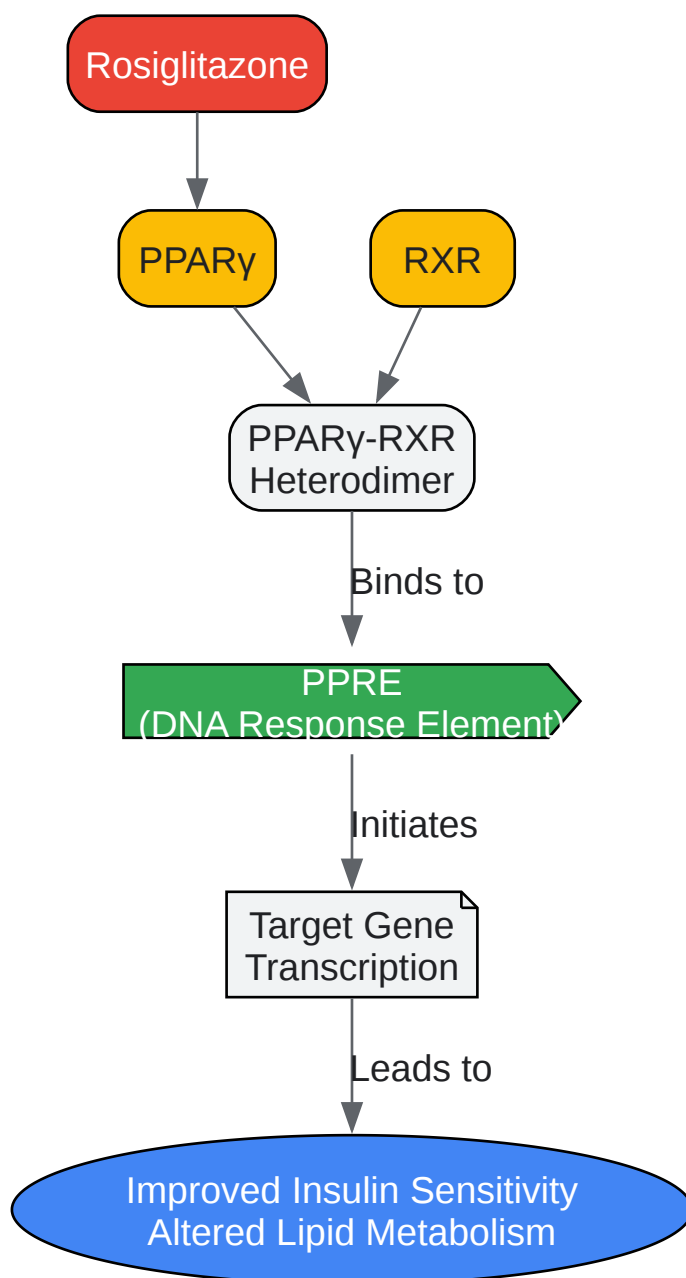
To confirm the identity, purity, and the position of the deuterium labels in the final product, a combination of analytical techniques would be employed.

Analytical Technique	Expected Observations
^1H NMR	The proton NMR spectrum would show the absence of signals corresponding to the four protons on the ethoxy bridge, confirming the deuteration. The remaining signals for the aromatic, methyl, and thiazolidinedione protons would be present at their expected chemical shifts.
^{13}C NMR	The carbon NMR spectrum would show the signals for the two carbons of the ethoxy bridge as multiplets due to C-D coupling, confirming the location of the deuterium atoms.
Mass Spectrometry (MS)	High-resolution mass spectrometry would be used to confirm the molecular weight of the deuterated compound (467.57 g/mol). The isotopic distribution in the mass spectrum would provide further evidence of the incorporation of four deuterium atoms.
Purity Analysis (HPLC)	High-performance liquid chromatography would be used to determine the chemical purity of the final compound.

Rosiglitazone Signaling Pathway

5-Benzyloxy Rosiglitazone is a protected form of Rosiglitazone. Following administration and metabolic activation (de-benzylation), Rosiglitazone acts as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR γ), a nuclear receptor. The activation of PPAR γ plays a crucial role in the regulation of glucose and lipid metabolism.

The signaling pathway is illustrated below.



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Caption: Simplified signaling pathway of Rosiglitazone via PPAR γ activation.

This guide provides a comprehensive overview of the deuterium labeling in **5-Benzyloxy Rosiglitazone-d₄**, based on the currently available information. For researchers planning to synthesize or use this compound, it is recommended to consult specialized suppliers of stable isotope-labeled compounds for detailed analytical data and certificates of analysis.

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